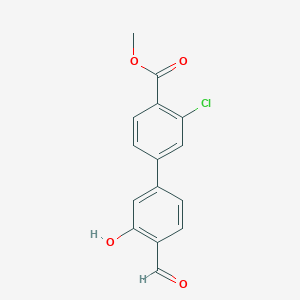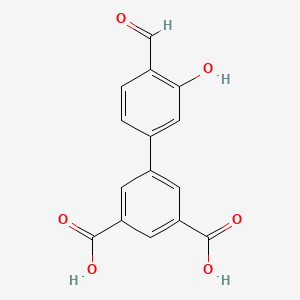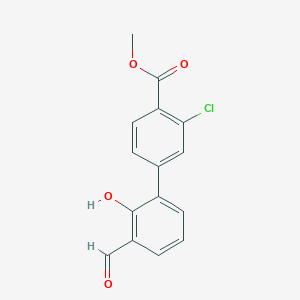
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% (5-CMCFP-2-F) is a chemical compound used in scientific research, primarily for its biochemical and physiological effects. It is a white, crystalline powder with a melting point of 88-90°C and a boiling point of 220-222°C. 5-CMCFP-2-F is a derivative of phenol, and is a member of the formylphenol family. This compound is soluble in water and ethanol, and has a molecular weight of 280.19 g/mol.
Scientific Research Applications
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has a variety of applications in scientific research. It has been used in studies of the biochemical and physiological effects of formylphenols, as well as in studies of the mechanisms of action of these compounds. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been used in studies of the biological activity of various drugs, and has been used as a model compound in studies of drug metabolism.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act by binding to specific receptors in the body, which then triggers a variety of biochemical and physiological effects. These effects include the inhibition of certain enzymes, the activation of certain hormones, and the modulation of certain neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% are not fully understood. However, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to activate the hormone cortisol, which is involved in the regulation of stress and anxiety. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% has been shown to modulate the levels of certain neurotransmitters, such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The main advantage of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% for use in lab experiments is its high purity (95%). This makes it an ideal compound for use in studies of biochemical and physiological effects. However, there are some limitations to the use of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% in lab experiments. For example, it is not soluble in organic solvents, and it can be difficult to obtain in large quantities.
Future Directions
The potential future directions for research on 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% include further studies of its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could focus on its potential applications in drug development, as well as its potential use as a model compound for the study of drug metabolism. Finally, further research could explore its potential as a therapeutic agent, as well as its potential side effects.
Synthesis Methods
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol, 95% is a multi-step process that begins with the reaction of 3-chloro-4-methoxycarbonylphenol and formaldehyde in the presence of a base catalyst, such as sodium hydroxide. This reaction produces a mixture of mono- and di-formylated products, which are then separated and purified by column chromatography. The final product is a white, crystalline powder with a purity of 95%.
properties
IUPAC Name |
methyl 2-chloro-4-(4-formyl-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLIYWJVANIQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685358 |
Source


|
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-2-formylphenol | |
CAS RN |
1261988-50-4 |
Source


|
| Record name | Methyl 3-chloro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)







![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)



